molecular formula C17H17FN2O2 B4693820 N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)ethanediamide

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)ethanediamide

Cat. No. B4693820
M. Wt: 300.33 g/mol
InChI Key: TVAMHQYSOQLWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-(4-fluorobenzyl)ethanediamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a member of the amide class of compounds and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of DFB is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, DFB has been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and anti-oxidant properties of DFB are thought to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DFB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, DFB has been shown to have neuroprotective effects and can improve cognitive function. DFB has also been shown to have anti-diabetic properties and can improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFB in lab experiments is its high purity and relatively straightforward synthesis method. Additionally, DFB has been shown to have potent anti-cancer properties, making it a useful tool in cancer research. However, one limitation of using DFB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for DFB research. One area of interest is the development of DFB-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of DFB and its potential therapeutic applications. Finally, more studies are needed to explore the safety and toxicity of DFB in humans.

Scientific Research Applications

DFB has been the subject of numerous scientific research studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that DFB has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, DFB has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-3-8-15(12(2)9-11)20-17(22)16(21)19-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAMHQYSOQLWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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